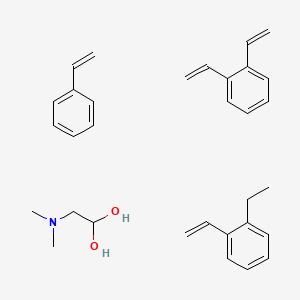

1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethane-1,1-diol;1-ethenyl-2-ethylbenzene;styrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

1,2-Bis(ethenyl)benzene

1,2-Bis(ethenyl)benzene can be synthesized through the dehydrogenation of ethylbenzene. The process involves passing ethylbenzene over a catalyst at high temperatures to produce styrene, which can then be further processed to obtain 1,2-Bis(ethenyl)benzene .

2-(Dimethylamino)ethane-1,1-diol

2-(Dimethylamino)ethane-1,1-diol is typically synthesized by the reaction of dimethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

1-Ethenyl-2-ethylbenzene

1-Ethenyl-2-ethylbenzene can be prepared through Friedel-Crafts alkylation of benzene with ethylene. The reaction is catalyzed by aluminum chloride (AlCl3) and requires careful control of reaction conditions to achieve high yields .

Styrene

Styrene is industrially produced by the dehydrogenation of ethylbenzene. This process involves passing ethylbenzene over a catalyst, typically iron oxide, at high temperatures to produce styrene .

Chemical Reactions Analysis

1,2-Bis(ethenyl)benzene

1,2-Bis(ethenyl)benzene undergoes various chemical reactions, including polymerization, oxidation, and substitution. Common reagents used in these reactions include catalysts like copper iodide and bases such as sodium hydroxide .

2-(Dimethylamino)ethane-1,1-diol

2-(Dimethylamino)ethane-1,1-diol can participate in nucleophilic substitution reactions, where it acts as a nucleophile. It can also undergo oxidation and reduction reactions under appropriate conditions .

1-Ethenyl-2-ethylbenzene

1-Ethenyl-2-ethylbenzene undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve reagents like nitric acid, sulfuric acid, and halogens .

Styrene

Styrene is known for its polymerization reactions, where it forms polystyrene. It can also undergo oxidation and halogenation reactions. Common reagents include peroxides for polymerization and halogens for halogenation .

Scientific Research Applications

The compound "1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethane-1,1-diol;1-ethenyl-2-ethylbenzene;styrene" is a complex mixture with several applications in scientific research .

Properties

Scientific Research Applications

This compound is a mixture of chemical compounds that has applications in scientific research .

- As a monomer for synthesizing polymers The compound is used as a monomer in polymer chemistry for synthesizing various polymers, including polystyrene and copolymers with unique properties.

- In the development of advanced materials It is utilized in materials science for developing advanced materials with specific mechanical, thermal, and electrical properties.

- Precursor for bioactive compounds It serves as a precursor for bioactive compounds and is studied for its potential in drug delivery systems in biological research.

Other compounds containing 1,2-Bis(ethenyl)benzene

- Resins, adhesives, and coatings 1,2-Bis(ethenyl)benzene is used in the production of resins, adhesives, and coatings due to its excellent polymerization properties in industrial applications.

- Conductive polymer Pyridine, 4-ethenyl-, polymer with diethenylbenzene has a wide range of scientific research applications. In chemistry, it is used as a conductive polymer in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.

- Wound care Pyridine, 4-ethenyl-, polymer with diethenylbenzene is employed in advanced wound care and skin tissue engineering in biology and medicine.

- Photocatalysis Pyridine, 4-ethenyl-, polymer with diethenylbenzene is used in photocatalytic applications for the degradation of hazardous chemicals, contributing to environmental remediation efforts.

Mechanism of Action

1,2-Bis(ethenyl)benzene

The mechanism of action of 1,2-Bis(ethenyl)benzene involves its ability to undergo polymerization reactions, forming cross-linked polymers with high stability and resistance to chemical degradation .

2-(Dimethylamino)ethane-1,1-diol

2-(Dimethylamino)ethane-1,1-diol acts as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. Its mechanism of action involves the donation of electron pairs to electrophilic centers .

1-Ethenyl-2-ethylbenzene

1-Ethenyl-2-ethylbenzene undergoes electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, attacking electrophilic reagents to form substituted products .

Styrene

Styrene undergoes polymerization through a free-radical mechanism, where the vinyl group reacts with initiators to form long polymer chains. This process is essential in the production of polystyrene .

Comparison with Similar Compounds

1,2-Bis(ethenyl)benzene

- Structure : Benzene ring with two ethenyl (-CH=CH₂) groups at the 1,2-positions.

- Molecular Formula : C₁₀H₁₀.

- Molecular Weight : 130.19 g/mol.

- CAS Number : 1321-74-0.

- Synonyms: 1,2-Divinylbenzene, o-divinylbenzene .

- Key Features : Aromatic diene used as a crosslinking agent in polymerization reactions (e.g., styrene-based polymers).

2-(Dimethylamino)ethane-1,1-diol

- Structure: Ethane backbone with a dimethylamino (-N(CH₃)₂) group and two hydroxyl (-OH) groups at the 1,1-positions.

- Molecular Formula: C₄H₁₁NO₂.

- Molecular Weight : 117.14 g/mol (calculated).

- Related compounds (e.g., ethane-1,2-diamine derivatives) are noted for catalytic or corrosion-inhibiting roles .

1-Ethenyl-2-ethylbenzene

- Structure : Benzene ring with an ethenyl (-CH=CH₂) group at position 1 and an ethyl (-CH₂CH₃) group at position 2.

- Molecular Formula : C₁₀H₁₂.

- Molecular Weight : 132.20 g/mol (calculated).

- No direct data in the provided evidence.

Styrene

- Structure : Benzene ring with an ethenyl (-CH=CH₂) group.

- Molecular Formula : C₈H₈.

- Molecular Weight : 104.16 g/mol.

- CAS Number : 100-42-4.

- Synonyms: Vinylbenzene, phenylethene .

- Key Features: Widely used monomer for polystyrene and copolymers.

Structural and Molecular Comparison

Reactivity and Functional Roles

- 1,2-Bis(ethenyl)benzene: Enhanced crosslinking capability due to dual ethenyl groups, enabling robust polymer networks. Reactivity in transition-metal-catalyzed C–C coupling noted in related systems .

- Styrene : Undergoes radical or ionic polymerization; less sterically hindered than 1,2-bis(ethenyl)benzene.

- 2-(Dimethylamino)ethane-1,1-diol: Amino and hydroxyl groups suggest bifunctional reactivity (e.g., coordination in catalysis or corrosion inhibition), similar to ethane-1,2-diamine derivatives .

- 1-Ethenyl-2-ethylbenzene : Ethyl group may reduce polymerization efficiency compared to styrene but could enhance thermal stability in copolymers.

Physicochemical Properties

| Compound | Boiling Point (°C) | Solubility | Stability |

|---|---|---|---|

| 1,2-Bis(ethenyl)benzene | ~195–200 (est.) | Insoluble in water | Air-sensitive (ethenyl) |

| Styrene | 145 | Low water solubility | Light-sensitive |

| 2-(Dimethylamino)ethane-1,1-diol | ~150–160 (est.) | Water-miscible (polar) | Hygroscopic |

Research Findings and Gaps

- 1,2-Bis(ethenyl)benzene : Well-characterized in polymer chemistry; further studies needed on eco-friendly synthesis .

- Styrene : Extensive toxicological data available; research focuses on sustainable production methods.

- 2-(Dimethylamino)ethane-1,1-diol: Limited direct studies; related diamines show promise in corrosion mitigation .

Biological Activity

The compound known as 1,2-bis(ethenyl)benzene; 2-(dimethylamino)ethane-1,1-diol; 1-ethenyl-2-ethylbenzene; styrene , with CAS number 69011-16-1, is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed overview of its properties, biological effects, and relevant research findings.

The molecular formula for this compound is C32H41NO2, and it has a molecular weight of approximately 471.67 g/mol. Key physical properties include:

- Boiling Point : 187.3ºC at 760 mmHg

- Flash Point : 58.8ºC

- LogP : 7.05290 (indicating high lipophilicity) .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Research indicates that compounds containing vinyl groups, such as styrene derivatives, exhibit anticancer properties through various mechanisms. For instance:

- Mechanism of Action : Styrene derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.

- Case Study : A study on related compounds showed significant inhibition of tumor growth in vivo models, suggesting that the presence of the ethenyl group enhances interaction with cellular targets involved in tumorigenesis .

Neurotoxicity

Some studies have reported that compounds similar to those in this mixture may exhibit neurotoxic effects:

- Toxicological Findings : Exposure to high concentrations can lead to neurobehavioral deficits in animal models, particularly affecting auditory functions .

- Mechanism : The neurotoxicity is believed to stem from oxidative stress and disruption of neurotransmitter systems.

Reproductive Toxicity

There is evidence suggesting potential reproductive toxicity associated with exposure to certain components of this compound:

- Study Findings : In rodent models, exposure during critical developmental windows resulted in altered reproductive organ development and function .

Data Table: Summary of Biological Effects

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Neurotoxicity | Auditory deficits | |

| Reproductive Toxicity | Altered reproductive development | |

| Cytotoxicity | Cell viability reduction |

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological impacts of the compound:

- Antitumor Activity : Studies have documented the ability of related compounds to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

- Neurotoxic Effects : Research has indicated that prolonged exposure can lead to significant auditory processing issues due to damage in cochlear structures.

- Metabolism and Excretion : The metabolic pathways for similar compounds involve oxidation and conjugation processes, leading to various urinary metabolites which can be indicative of exposure levels in humans and animals .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,2-bis(ethenyl)benzene with high purity for polymer applications?

Synthesis of 1,2-bis(ethenyl)benzene (divinylbenzene) requires precise control of reaction conditions. For example, in cross-coupling reactions, stoichiometric ratios of ethylene to benzene derivatives must be optimized to minimize side products like styrene or ethylbenzene . A CO atmosphere during synthesis (e.g., in CH₂Cl₂) can stabilize intermediates and improve yields, as demonstrated in analogous diol-based syntheses . Post-synthesis purification via fractional distillation or column chromatography is critical to achieve >95% purity, as residual monomers can compromise polymerization efficiency .

Q. How can researchers characterize the structural and electronic properties of 2-(dimethylamino)ethane-1,1-diol derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and hydrogen bonding. For example, ¹H NMR can resolve the diastereotopic protons in ethane-1,2-diol derivatives, while ¹³C NMR identifies electron-withdrawing effects from the dimethylamino group . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation and fragmentation patterns for verifying substituent positions . Computational methods (e.g., DFT) further elucidate electronic effects, such as charge distribution on the amino group impacting solubility .

Q. What analytical methods are recommended for distinguishing 1-ethenyl-2-ethylbenzene from styrene in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) effectively separates these isomers due to differences in boiling points and polarity. Styrene (C₈H₈) elutes earlier than 1-ethenyl-2-ethylbenzene (C₁₀H₁₂) under isothermal conditions . High-resolution MS (HRMS) can differentiate them via exact mass (styrene: 104.0626 Da; 1-ethenyl-2-ethylbenzene: 132.0939 Da) . For quantification, internal standards like deuterated ethylbenzene reduce matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for ethane-1,2-diol derivatives under prolonged exposure?

Conflicting toxicity reports (e.g., STOT RE 2 classification vs. non-hazardous labels) arise from differences in exposure models. In vitro assays (e.g., MTT on HepG2 cells) should be paired with in vivo studies using OECD TG 413 guidelines to assess organ-specific effects . Dose-response curves must account for metabolic pathways: 2-(dimethylamino)ethane-1,1-diol is metabolized to glycidamide in mammals, requiring liver enzyme activity profiling to contextualize toxicity thresholds .

Q. What strategies optimize the integration of 1,2-bis(ethenyl)benzene into porous coordination polymers (PCPs) for gas storage?

Framework stability depends on crosslinking density and monomer geometry. Using 1,2-bis(ethenyl)benzene as a rigid linker in PCPs with Zn²⁺ nodes enhances CO₂ adsorption capacity (up to 120 cm³/g at 1 bar) due to π-π interactions between aromatic rings . Dynamic vapor sorption (DVS) analysis identifies optimal activation temperatures (e.g., 150°C under vacuum) to prevent pore collapse. Advanced characterization with synchrotron PXRD resolves lattice distortions during guest molecule exchange .

Q. How do steric and electronic effects influence the reactivity of 1-ethenyl-2-ethylbenzene in Diels-Alder reactions?

The ethyl substituent introduces steric hindrance, reducing reaction rates compared to styrene. Kinetic studies using maleic anhydride as a dienophile show a 40% decrease in rate constant for 1-ethenyl-2-ethylbenzene versus styrene. Electronic effects are quantified via Hammett substituent constants (σₚ = +0.12 for ethyl vs. +0.60 for vinyl), correlating with transition-state stabilization in DFT models . Solvent polarity (e.g., DMF vs. toluene) further modulates regioselectivity, with nonpolar media favoring endo adducts .

Q. Methodological Challenges

Q. What experimental designs mitigate polymerization side reactions during the synthesis of styrene derivatives?

Inhibitors like 4-tert-butylcatechol (100–200 ppm) are critical to prevent premature polymerization during distillation . Radical scavengers (e.g., TEMPO) suppress autoxidation in storage. For controlled polymerization (e.g., RAFT), initiators such as AIBN require degassing via freeze-pump-thaw cycles to eliminate O₂, which quenches radicals .

Q. How can researchers validate the environmental persistence of 2-(dimethylamino)ethane-1,1-diol in aqueous systems?

Hydrolysis kinetics are studied at varying pH (4–9) and temperature (20–40°C) using LC-MS/MS. Half-lives range from 12 hours (pH 9, 40°C) to 30 days (pH 4, 20°C) . Biodegradation assays (OECD 301F) with activated sludge quantify microbial degradation pathways, revealing cleavage of the C–N bond as the rate-limiting step .

Properties

Molecular Formula |

C32H41NO2 |

|---|---|

Molecular Weight |

471.7 g/mol |

IUPAC Name |

1,2-bis(ethenyl)benzene;2-(dimethylamino)ethane-1,1-diol;1-ethenyl-2-ethylbenzene;styrene |

InChI |

InChI=1S/C10H12.C10H10.C8H8.C4H11NO2/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-5(2)3-4(6)7/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;4,6-7H,3H2,1-2H3 |

InChI Key |

ODAGLEFQXQTAQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C=C.CN(C)CC(O)O.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.